molecular formula C15H24ClNO2S B2778901 1-Neopentyl-3-(phenylsulfonyl)pyrrolidine hydrochloride CAS No. 2034298-42-3

1-Neopentyl-3-(phenylsulfonyl)pyrrolidine hydrochloride

Cat. No. B2778901
CAS RN: 2034298-42-3
M. Wt: 317.87
InChI Key: DCTXTRYXGMNHKC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Neopentyl-3-(phenylsulfonyl)pyrrolidine hydrochloride is a chemical compound with the molecular weight of 247.75 . It is a solid substance .


Synthesis Analysis

The synthesis of pyrrolidine derivatives, such as 1-Neopentyl-3-(phenylsulfonyl)pyrrolidine hydrochloride, often involves ring construction from different cyclic or acyclic precursors or functionalization of preformed pyrrolidine rings . The stereogenicity of carbons in the pyrrolidine ring plays a significant role in the synthesis process .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H13NO2S.ClH/c12-14(13,10-6-7-11-8-10)9-4-2-1-3-5-9;/h1-5,10-11H,6-8H2;1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual structural formula.


Physical And Chemical Properties Analysis

1-Neopentyl-3-(phenylsulfonyl)pyrrolidine hydrochloride is a solid substance . Its molecular weight is 247.75 .

Scientific Research Applications

Synthesis and Chemical Reactions

1-Neopentyl-3-(phenylsulfonyl)pyrrolidine hydrochloride serves as a precursor in various chemical syntheses and reactions. For instance, it has been utilized in Diels-Alder reactions involving regioselectively produced vinylpyrroles, leading to the formation of tetrahydroindole derivatives (Xiao & Ketcha, 1995). Moreover, the compound has facilitated the generation of broad specificity antibodies for sulfonamide antibiotics, highlighting its utility in developing sensitive detection assays (Adrián et al., 2009).

Organic Synthesis

In organic synthesis, 1-Neopentyl-3-(phenylsulfonyl)pyrrolidine hydrochloride is instrumental in creating diverse molecular structures. It has been used in the chemoenzymatic total synthesis of antiproliferative polyketides, showcasing its role in constructing complex natural products (Werneburg & Hertweck, 2008). Additionally, its derivatives have been applied in sulfenylation reactions, significantly contributing to the synthesis of tri- and tetrasubstituted pyrroles and disubstituted indoles (Gilow et al., 1991).

Catalysis and Material Science

The compound has also found applications in catalysis and material science. It acts as a catalyst in stereoselective Michael addition reactions, demonstrating its versatility in asymmetric synthesis and the production of γ-nitro carbonyl compounds with high yield and stereoselectivity (Singh et al., 2013). Furthermore, it contributes to the synthesis of vinyl polymers bearing the pyrrolidine ring, underscoring its significance in polymer chemistry and the development of soluble copolymers (Kamogawa et al., 1991).

Future Directions

The future directions for research on 1-Neopentyl-3-(phenylsulfonyl)pyrrolidine hydrochloride and similar compounds could involve further exploration of their biological activities and potential applications in medicine . Additionally, the development of more efficient synthesis methods could also be a focus of future research .

properties

IUPAC Name

3-(benzenesulfonyl)-1-(2,2-dimethylpropyl)pyrrolidine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NO2S.ClH/c1-15(2,3)12-16-10-9-14(11-16)19(17,18)13-7-5-4-6-8-13;/h4-8,14H,9-12H2,1-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCTXTRYXGMNHKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CN1CCC(C1)S(=O)(=O)C2=CC=CC=C2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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